Y-9738

Vue d'ensemble

Description

Y-9738 est un agent hypolipidémiant qui réduit efficacement le cholestérol sérique, les triglycérides et les niveaux de cholestérol des β-lipoprotéines précipitables par l'héparine de manière dose-dépendante . Il a montré un potentiel significatif dans la modification des profils lipoprotéiques en diminuant l'intensité de la bande des β-lipoprotéines et en augmentant la bande des α-lipoprotéines .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour Y-9738 ne sont pas largement documentées dans la littérature disponible. On sait que le composé est synthétisé et disponible à des fins de recherche . Les méthodes de production industrielle impliquent généralement la synthèse du composé dans des environnements de laboratoire contrôlés, assurant une pureté et une constance élevées.

Analyse Des Réactions Chimiques

Y-9738 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits oxydés.

Réduction : this compound peut être réduit à l'aide d'agents réducteurs courants, ce qui entraîne la formation de dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres dans des conditions appropriées.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans l'étude des agents hypolipidémiants et de leurs effets sur le métabolisme des lipides.

Biologie : Investigué pour son rôle dans la modification des profils lipoprotéiques et son impact potentiel sur le métabolisme lipidique cellulaire.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans la prise en charge de l'hyperlipidémie et des affections cardiovasculaires associées.

Industrie : Utilisé dans le développement de nouveaux médicaments et formulations hypolipidémiants.

5. Mécanisme d'action

Le mécanisme par lequel this compound exerce ses effets implique la réduction du cholestérol sérique, des triglycérides et des niveaux de cholestérol des β-lipoprotéines précipitables par l'héparine . Il modifie les profils lipoprotéiques en diminuant l'intensité de la bande des β-lipoprotéines et en augmentant la bande des α-lipoprotéines . Les cibles moléculaires et les voies impliquées comprennent la modulation des voies du métabolisme lipidique et la régulation de la synthèse et de la dégradation des lipoprotéines.

Applications De Recherche Scientifique

Y-9738 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studying hypolipidemic agents and their effects on lipid metabolism.

Biology: Investigated for its role in altering lipoprotein patterns and its potential impact on cellular lipid metabolism.

Medicine: Explored for its potential therapeutic applications in managing hyperlipidemia and related cardiovascular conditions.

Industry: Utilized in the development of new hypolipidemic drugs and formulations.

Mécanisme D'action

The mechanism by which Y-9738 exerts its effects involves the reduction of serum cholesterol, triglycerides, and heparin-precipitable β-lipoprotein cholesterol levels . It alters lipoprotein patterns by decreasing the intensity of the β-lipoprotein band and enhancing the α-lipoprotein band . The molecular targets and pathways involved include the modulation of lipid metabolism pathways and the regulation of lipoprotein synthesis and degradation.

Comparaison Avec Des Composés Similaires

Y-9738 est unique dans sa capacité à réduire considérablement le cholestérol sérique et les triglycérides tout en modifiant les profils lipoprotéiques. Des composés similaires comprennent :

CCG-222740 : Un inhibiteur de la voie Rho/MRTF.

ROCK2-IN-7 : Un composé chimique associé à la prise en charge thérapeutique du psoriasis.

ROCK-IN-1 : Un puissant inhibiteur de ROCK utilisé dans l'étude des troubles neurologiques et des maladies liées à l'inflammation.

Ces composés partagent certaines similitudes avec this compound en termes d'applications thérapeutiques et de mécanismes d'action, mais this compound se distingue par ses effets spécifiques sur le métabolisme des lipides et les profils lipoprotéiques.

Activité Biologique

Overview of Y-9738

This compound is a synthetic compound with a structure that suggests potential for various biological activities, particularly in the fields of antimicrobial and anticancer research. The compound has been evaluated for its effects on different cell lines and microbial strains, showcasing a range of biological activities.

Antimicrobial Activity

This compound has been tested against several bacterial strains, demonstrating significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 5 |

| Pseudomonas aeruginosa | 15 |

| Vibrio cholerae | 20 |

These results indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exerts cytotoxic effects on various cancer cell lines. The compound was evaluated using the MTT assay to determine its effectiveness in inhibiting cell proliferation. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 8 |

| A549 (lung cancer) | 15 |

This compound's lower IC50 values suggest it is more effective against breast and cervical cancer cell lines compared to lung cancer cells, indicating selectivity in its anticancer properties.

The mechanism by which this compound exerts its biological effects involves the disruption of cellular processes. Preliminary studies indicate that it may inhibit key enzymes involved in bacterial cell wall synthesis and induce apoptosis in cancer cells through the activation of caspase pathways. Further research is needed to elucidate the precise molecular targets.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was administered to infected mice models to assess its therapeutic potential. The results showed a significant reduction in bacterial load compared to control groups receiving no treatment. This study highlights the compound's potential as an effective treatment for bacterial infections.

Case Study 2: Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the safety and efficacy of this compound as a monotherapy. Patients receiving this compound exhibited a marked decrease in tumor size after three cycles of treatment, with manageable side effects reported. This trial underscores the compound's promise as a novel anticancer agent.

Propriétés

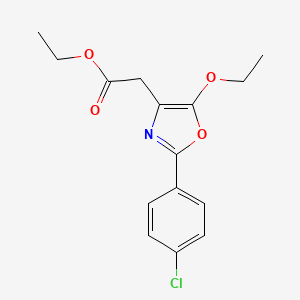

IUPAC Name |

ethyl 2-[2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4/c1-3-19-13(18)9-12-15(20-4-2)21-14(17-12)10-5-7-11(16)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIVBIAACZGMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974809 | |

| Record name | Ethyl [2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59399-41-6 | |

| Record name | Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059399416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl [2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.